molecular formula C12H14ClNO2 B2559746 N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide CAS No. 851398-77-1

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Cat. No.: B2559746
CAS No.: 851398-77-1
M. Wt: 239.7
InChI Key: SRCHFZSYXCYZOM-UHFFFAOYSA-N
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Description

“N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide” is a chemical compound with the CAS Number: 851398-77-1 . It has a molecular weight of 239.7 . The IUPAC name for this compound is N-[4-(chloroacetyl)phenyl]-2-methylpropanamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

  • Pyruvate Dehydrogenase Kinase Inhibitors : Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, related to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). These compounds show potential in increasing the utilization and disposal of lactate, potentially useful in conditions of inappropriate blood lactate elevation (Bebernitz et al., 2000).

  • Thienopyrazole Derivatives Synthesis : A novel synthetic method for thienopyrazole derivatives, involving the reaction of an aminoamide derivative with chloroacetyl chloride, has been reported. This method is significant for creating compounds with potential pharmacological applications (Ahmed et al., 2018).

  • Molecular Docking Studies : Quantum mechanical, spectroscopic, and molecular docking studies of derivatives similar to this compound, such as Bicalutamide, have been conducted. These studies are essential for understanding the biological activity of these molecules, particularly in targeting cancer proteins (Chandralekha et al., 2019).

  • Antihistaminic and Anticholinergic Activities : Derivatives of 2-methylpropanamide have been synthesized and evaluated for their antihistaminic and anticholinergic activities. This research highlights the potential use of these compounds in developing new therapeutic agents (Arayne et al., 2017).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally related to this compound, has been studied as an inhibitor of NF-kappaB and AP-1 transcription factors. Such compounds have potential applications in treating diseases where these transcription factors are implicated (Palanki et al., 2000).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The signal word for this compound is "Danger" .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHFZSYXCYZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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